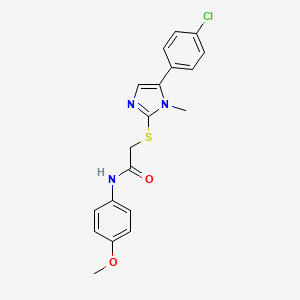

![molecular formula C22H15FN4O4S B3009299 3-(4-氟苯基)-1-[[3-(3-甲氧基苯基)-1,2,4-恶二唑-5-基]甲基]噻吩并[3,2-d]嘧啶-2,4-二酮 CAS No. 1251634-09-9](/img/structure/B3009299.png)

3-(4-氟苯基)-1-[[3-(3-甲氧基苯基)-1,2,4-恶二唑-5-基]甲基]噻吩并[3,2-d]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

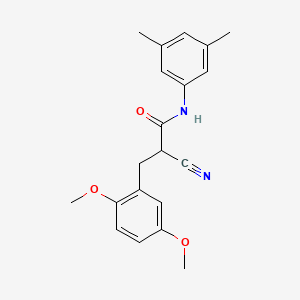

The compound "3-(4-Fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophoric elements such as a thieno[3,2-d]pyrimidine core, a methoxyphenyl group, and a fluorophenyl moiety, which are common in drug design for various therapeutic targets.

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidine derivatives has been reported using different synthetic strategies. For instance, the Gewald synthesis technique was employed to synthesize 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which could serve as a potential precursor or intermediate for the target compound . Additionally, the Vilsmeier-Haack reaction has been utilized to create 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which could be relevant in the synthesis of related Schiff bases . These methods highlight the versatility of synthetic approaches available for constructing such complex molecules.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of a similar molecule, ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, revealed a half-chair conformation of the pyrimidine ring and specific dihedral angles between the thiazole and benzene rings . Such structural insights are crucial for understanding the conformational preferences and potential interactions of the target compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of thieno[3,2-d]pyrimidine derivatives can be inferred from related studies. For instance, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for functional fluorophores indicates the potential for these compounds to participate in cyclocondensation and formylation reactions . Moreover, the oxidative intramolecular cyclization of pyrimidine diones to generate nitric oxide (NO) releasing compounds suggests that thieno[3,2-d]pyrimidine derivatives could be chemically modified to exhibit NO-generating properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives can be diverse. For example, the solid-state fluorescence properties of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides have been studied, indicating that these compounds can exhibit strong fluorescence under certain conditions . Additionally, the crystal structure analysis of related compounds provides insights into their conformational stability and potential intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence their physical properties and solubility .

科学研究应用

合成和抗菌活性: Vlasov 等人(2015 年)开发了一种有效的合成方法,用于合成相关化合物 5-甲基-3-苯基-6-(5-苯基-1,3,4-恶二唑-2-基)噻吩并[2,3-d]嘧啶-2,4(1H,3H)-二酮,该化合物对金黄色葡萄球菌、大肠杆菌和枯草芽孢杆菌表现出抗菌活性 (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015)。

抗菌合成: More 等人(2013 年)合成了各种取代的噻吩(2,3-d)嘧啶,探索了它们作为抗菌剂的潜力。他们重点介绍了关键中间体 3-(3-氯-4-氟苯基)噻吩[2,3-d]嘧啶-2,4(1H,3H)-二酮的合成 (More, Chandra, Nargund, & Nargund, 2013)。

多核杂环的生物活性: El-Gazzar 等人(2006 年)合成了与噻唑环稠合的噻吩[2,3-d]嘧啶衍生物,显示出显着的生物活性,如抑制腺苷激酶和抗癌特性 (El-Gazzar, Hussein, & Aly, 2006)。

潜在的抗高血压药: Russell 等人(1988 年)合成了一系列噻吩[3,4-d]-, 噻吩[3,2-d]-和噻吩[2,3-d]嘧啶-2,4-二酮,并在大鼠中评估了它们的降压作用,发现一些化合物是有效的口服降压药 (Russell 等,1988)。

对癌细胞系的细胞毒活性: Abbas 等人(2015 年)合成了新型稠合的噻唑并[3,2-a]嘧啶酮,发现它们对乳腺癌 (MCF-7) 和肝细胞癌 (HepG2) 细胞系表现出有希望的细胞毒活性 (Abbas, Gomha, Elaasser, & Mabrouk, 2015)。

抗菌活性: Ibrahim 等人(2011 年)对噻唑烷-2,4-二酮及其衍生物的化学反应性进行了研究,揭示了对各种细菌菌株的抗菌活性 (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011)。

抗氧化活性: Kotaiah 等人(2012 年)合成并表征了新型噻吩[2,3-d]嘧啶衍生物,在各种分析中显示出显着的抗氧化活性 (Kotaiah, Harikrishna, Nagaraju, & Rao, 2012)。

属性

IUPAC Name |

3-(4-fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O4S/c1-30-16-4-2-3-13(11-16)20-24-18(31-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-7-5-14(23)6-8-15/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVPJZKPAUEUSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3009225.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B3009229.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B3009231.png)

![N-(2-chlorobenzyl)-6-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3009234.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B3009236.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3009237.png)

![N-(4-(diethylamino)-2-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3009239.png)